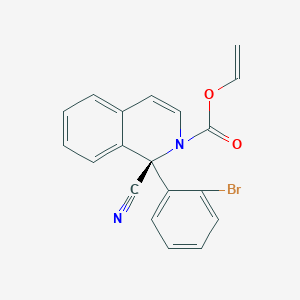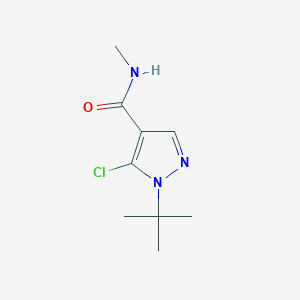
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a chlorine atom at the 5-position, and a tert-butyl group at the 1-position, along with an N-methyl substitution.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylic acid with methylamine under appropriate conditions to form the desired carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-propyl-: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
98534-15-7 |
|---|---|
Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-tert-butyl-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14ClN3O/c1-9(2,3)13-7(10)6(5-12-13)8(14)11-4/h5H,1-4H3,(H,11,14) |
InChI Key |
WPLDLJQZWCVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


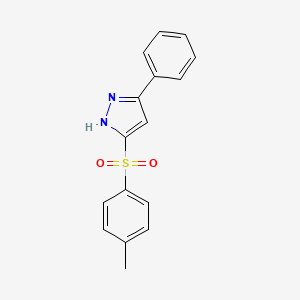
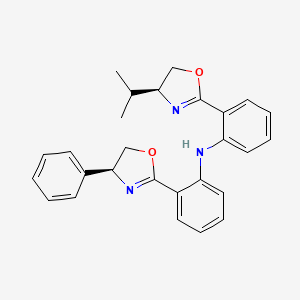
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
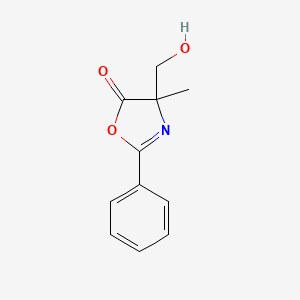
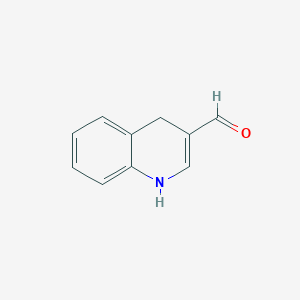
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
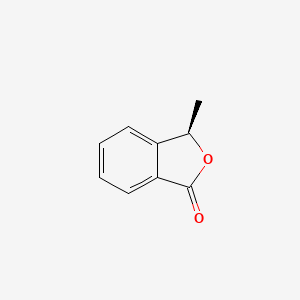
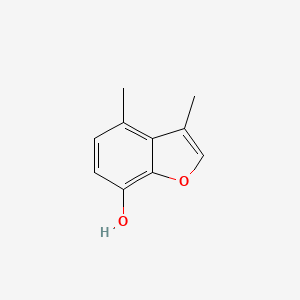
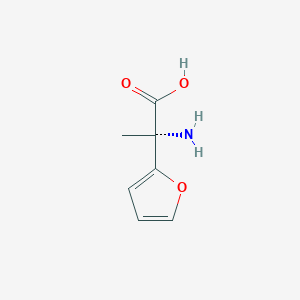
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
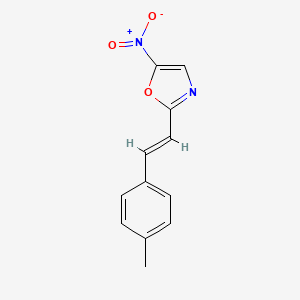
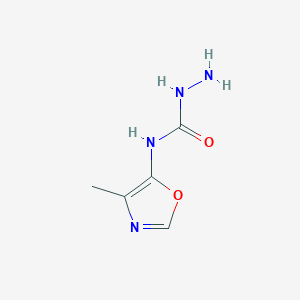
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
